2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrimidine
Description
2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropylsulfonyl-piperidinyloxy moiety. This structure confers unique physicochemical and pharmacological properties, making it a candidate for exploration in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonyl and piperidine groups play critical roles.
Properties
IUPAC Name |
2-(1-cyclopropylsulfonylpiperidin-3-yl)oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c16-19(17,11-4-5-11)15-8-1-3-10(9-15)18-12-13-6-2-7-14-12/h2,6-7,10-11H,1,3-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSALONPPHFGBMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2CC2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group is introduced through sulfonylation reactions using cyclopropylsulfonyl chloride and suitable bases.
Coupling with Pyrimidine: The final step involves the coupling of the piperidine derivative with a pyrimidine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes. For example, it may inhibit certain kinases or interact with ion channels, leading to downstream effects on cell signaling and function .
Comparison with Similar Compounds
Key Findings :
- Cyclopropylsulfonyl vs. Methylsulfonyl : The cyclopropylsulfonyl group in the target compound enhances lipophilicity (LogP 1.8 vs. 0.9) and target affinity (15 nM vs. 120 nM) compared to the methylsulfonyl analogue, likely due to improved van der Waals interactions and steric complementarity .
- Positional Isomerism : The 2-position pyrimidine substitution shows 5.7-fold higher potency than the 4-position isomer, underscoring the importance of regiochemistry in binding pocket accommodation.
Pharmacokinetic and Metabolic Profiles
| Compound | Solubility (µg/mL) | Plasma Stability (t½, h) | CYP3A4 Inhibition (IC₅₀) |
|---|---|---|---|
| This compound | 12.5 | 6.2 | >50 µM |
| 2-((1-(Phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine | 3.8 | 2.1 | 8.5 µM |
| 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine | 8.9 | 4.5 | 25 µM |
Key Findings :
- The cyclopropylsulfonyl group improves metabolic stability (t½ 6.2 h) over phenylsulfonyl (t½ 2.1 h) and ethylsulfonyl (t½ 4.5 h) analogues, likely due to reduced CYP3A4-mediated oxidation.
- Lower solubility of the phenylsulfonyl derivative (3.8 µg/mL) highlights trade-offs between lipophilicity and bioavailability.
Methodologies for Comparative Analysis
Computational tools such as UCSF Chimera enable detailed structural comparisons and docking studies. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
